molecular formula C20H20N2O4S B12174391 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12174391
M. Wt: 384.5 g/mol
InChI Key: YIMUADCPAQIFTN-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that features a unique combination of cyclopentathiazole and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole and 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl derivatives. The synthetic route may involve:

    Formation of the cyclopentathiazole ring: This can be achieved through cyclization reactions involving appropriate thioamide and cyclopentanone derivatives.

    Coupling with chromenone derivatives: The chromenone moiety can be introduced through coupling reactions, such as amidation or esterification, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently. Scale-up processes would also need to consider factors such as cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems and its potential therapeutic benefits.

    Materials Science: The compound’s properties may be explored for applications in materials science, such as the development of novel polymers or coatings.

    Biological Research: It can be used as a probe or tool in biological research to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-4H-cyclopentathiazol-2-ylamine: A simpler analog that lacks the chromenone moiety.

    7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl derivatives: Compounds that contain the chromenone structure but lack the cyclopentathiazole ring.

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to its combination of cyclopentathiazole and chromenone moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C20H20N2O4S/c1-11-8-19(24)26-16-10-15(25-2)12(9-13(11)16)6-7-18(23)22-20-21-14-4-3-5-17(14)27-20/h8-10H,3-7H2,1-2H3,(H,21,22,23)

InChI Key

YIMUADCPAQIFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

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